molecular formula C10H12ClNS B13306685 N-(4-chlorophenyl)thiolan-3-amine

N-(4-chlorophenyl)thiolan-3-amine

Katalognummer: B13306685
Molekulargewicht: 213.73 g/mol
InChI-Schlüssel: JYKRISRERKWEDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorophenyl)thiolan-3-amine: is a chemical compound with the molecular formula C10H12ClNS and a molecular weight of 213.73 g/mol . This compound is characterized by the presence of a thiolane ring substituted with a 4-chlorophenyl group and an amine group. It is primarily used for research purposes in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)thiolan-3-amine typically involves the reaction of 4-chlorobenzenethiol with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the desired purity and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: N-(4-chlorophenyl)thiolan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of N-(4-chlorophenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N-(4-chlorophenyl)thiolan-3-amine is unique due to its specific substitution pattern and the presence of both a thiolane ring and an amine group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

Molekularformel

C10H12ClNS

Molekulargewicht

213.73 g/mol

IUPAC-Name

N-(4-chlorophenyl)thiolan-3-amine

InChI

InChI=1S/C10H12ClNS/c11-8-1-3-9(4-2-8)12-10-5-6-13-7-10/h1-4,10,12H,5-7H2

InChI-Schlüssel

JYKRISRERKWEDI-UHFFFAOYSA-N

Kanonische SMILES

C1CSCC1NC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.